Narciprimine

Descripción

Overview of Amaryllidaceae Alkaloids and Their Significance in Natural Product Research

The Amaryllidaceae family of plants, comprising approximately 60 genera and 850 species, is a significant source of a unique class of nitrogen-containing compounds known as Amaryllidaceae alkaloids. nih.gov These plants are distributed across tropical and subtropical regions, with notable diversity in South Africa and the Andean region. nih.gov For centuries, plants from this family have been utilized in traditional medicine for various purposes. ub.edunih.gov

In the realm of natural product research, Amaryllidaceae alkaloids have garnered substantial interest due to their diverse and potent biological activities. ub.edursc.org Since the first isolation of an Amaryllidaceae alkaloid, lycorine (B1675740), in 1877, over 600 different alkaloids have been identified from this plant family. nih.govresearchgate.net These compounds have shown a wide range of pharmacological effects, including antitumor, antiviral, antibacterial, antifungal, anti-inflammatory, and anticholinesterase activities. ub.eduekb.egresearchgate.net The structural diversity of these alkaloids, derived from a common precursor, 4'-O-methylnorbelladine, contributes to their broad spectrum of biological actions. ekb.eg The quest for new therapeutic agents has fueled extensive research into these natural products, with one compound, galanthamine (B1674398), being approved for the treatment of Alzheimer's disease. researchgate.net However, the limited availability of these alkaloids from natural sources presents a challenge, making their synthesis and semi-synthesis a critical area of research. nih.gov

Phenanthridone Alkaloids: Classification and Structural Context of Narciprimine

Within the diverse family of Amaryllidaceae alkaloids, the phenanthridone alkaloids represent a significant subgroup. tcu.edu These compounds are characterized by a core tricyclic phenanthridone skeleton. tcu.eduresearchgate.net This structural feature is a conserved element in this class of alkaloids. researchgate.net

This compound is classified as a rare, weakly basic phenanthridone alkaloid. ekb.egresearchgate.netekb.eg It is also referred to as arolycoricidinol and is considered a typical member of a group of approximately 33 biosynthetically related phenanthridine (B189435) and phenanthridone/isocarbostyril Amaryllidaceae alkaloids. ekb.eg The structure of this compound is related to narciclasine (B1677919), another well-known Amaryllidaceae alkaloid. ekb.eg The weakly basic nature of this compound is attributed to the amidic nitrogen atom within its phenanthridone structure. ekb.eg This characteristic influences its solubility, as it is not soluble in dilute mineral acids but is soluble in sodium hydroxide. ekb.eg

The biosynthesis of narciclasine-type alkaloids like this compound involves an intramolecular oxidative coupling of the precursor 4'-O-methylnorbelladine, which then undergoes rearrangement to form the final structure. ekb.eg

Historical Perspective of this compound Research and Initial Discoveries

The initial discovery of this compound dates back to 1968, when it was first isolated from the bulbs of Narcissus incomparabilis Mill var. helios. ekb.eg Following this initial finding, the structure of this compound was later revised and found to be identical to arolycoricidinol, a compound obtained through the acid treatment of lycoricidinol. nih.gov

Subsequent research led to the isolation of this compound from various other genera within the Amaryllidaceae family, expanding its known natural sources. It has been identified in species of Zephyranthes, such as Z. tubispatha, and Lycoris, including L. sanguinea. nih.govekb.eg More recently, this compound has been found in the African plant Cyrtanthus contractus, the flowers of Galanthus rizehensis, and the bulbs of Narcissus tazetta var. chinensis. ekb.egup.ac.za The presence of this compound has also been detected in crude extracts of Narcissus and Galanthus bulbs. acs.orgnih.gov

The scientific interest in this compound has grown over the years due to its noteworthy biological activities, including cytotoxic, anticancer, and anticholinesterase properties. ekb.egresearchgate.netekb.eg

Data Tables

Table 1: Genera Containing this compound

| Genus |

| Cyrtanthus |

| Galanthus |

| Lycoris |

| Narcissus |

| Zephyranthes |

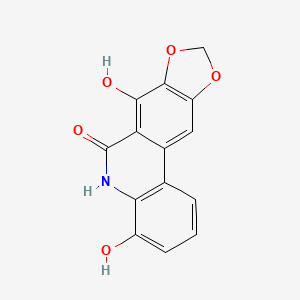

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H9NO5 |

|---|---|

Peso molecular |

271.22 g/mol |

Nombre IUPAC |

4,7-dihydroxy-5H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |

InChI |

InChI=1S/C14H9NO5/c16-8-3-1-2-6-7-4-9-13(20-5-19-9)12(17)10(7)14(18)15-11(6)8/h1-4,16-17H,5H2,(H,15,18) |

Clave InChI |

PEOASDPEDCJOME-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C(=C3C(=C2)C4=C(C(=CC=C4)O)NC3=O)O |

SMILES canónico |

C1OC2=C(O1)C(=C3C(=C2)C4=C(C(=CC=C4)O)NC3=O)O |

Sinónimos |

narciprimine |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies of Narciprimine

Botanical Sources within the Amaryllidaceae Family

Narciprimine has been identified in various species across several continents, highlighting its distribution within specific genera of the Amaryllidaceae family. ekb.egup.ac.zanih.gov

The presence of this compound is a significant chemotaxonomic marker for the genera Cyrtanthus, Galanthus, Lycoris, Narcissus, and Zephyranthes. ekb.egresearchgate.netresearchgate.net The isolation of this alkaloid from Cyrtanthus contractus was a notable discovery, as it was the first time this compound was identified in an African Amaryllidaceae species; it had previously only been found in genera native to the Americas, Europe, and Asia. up.ac.zanih.govresearchgate.net

Detailed findings identify several species as sources of this compound:

Cyrtanthus : It has been isolated from Cyrtanthus contractus N.E.Br., a species native to Africa. ekb.egnih.govresearchgate.net

Galanthus : The compound is found in the flowers of Galanthus rizehensis Stern and in crude extracts of unspecified Galanthus species. ekb.egresearchgate.netnih.gov

Lycoris : Lycoris sanguinea Maxim., native to Asia, is a known source. ekb.egscispace.com

Narcissus : The first isolation was from Narcissus incomparabilis Mill var. helios. ekb.eg It has also been found in the bulbs of Narcissus tazetta var. chinensis Roem. and in crude extracts of Narcissus pseudonarcissus L. ekb.eg

Zephyranthes : The alkaloid has been isolated from Zephyranthes tubispatha (L'Hér.) Herb. ekb.egscispace.com

Table 1: Botanical Sources of this compound

| Genus | Species | Common Region |

|---|---|---|

| Cyrtanthus | Cyrtanthus contractus N.E.Br. ekb.egnih.govresearchgate.net | Africa ekb.eg |

| Galanthus | Galanthus rizehensis Stern ekb.eg | Asia ekb.eg |

| Galanthus sp. ekb.egresearchgate.netnih.gov | Europe/Asia mdpi.com | |

| Lycoris | Lycoris sanguinea Maxim. ekb.egscispace.com | Asia ekb.eg |

| Narcissus | Narcissus incomparabilis Mill var. helios ekb.eg | Europe nih.gov |

| Narcissus tazetta var. chinensis Roem. ekb.eg | Asia ekb.eg | |

| Narcissus pseudonarcissus L. ekb.eg | Europe nih.gov | |

| Zephyranthes | Zephyranthes tubispatha (L'Hér.) Herb. ekb.egscispace.com | Americas ekb.eg |

The primary plant material used for the isolation of this compound is the bulbs. ekb.egnih.govscispace.comresearchgate.netmcmaster.ca Research across various species, including those in the Narcissus, Cyrtanthus, and Lycoris genera, consistently reports the extraction from bulbs. ekb.egnih.govresearchgate.net In one specific instance, the flowers of Galanthus rizehensis were also identified as a source for the compound. ekb.eg

Genera and Species Identification (e.g., Cyrtanthus, Galanthus, Lycoris, Narcissus, Zephyranthes)

Isolation and Purification Techniques

The process of isolating and purifying this compound involves multi-step procedures that leverage the compound's chemical properties. ekb.egresearchgate.net These methods are designed to separate it from a complex mixture of other alkaloids and plant metabolites. researchgate.netnih.gov

The standard procedure for obtaining this compound begins with an ethanolic extraction of the plant material, typically powdered, air-dried bulbs. nih.govresearchgate.netnih.govacgpubs.org Following the initial extraction, the ethanol (B145695) is evaporated, leaving an aqueous residue. nih.gov

An acid-base partitioning technique is then employed. The residue is dissolved in a dilute acid, such as 2% hydrochloric acid, and washed with an organic solvent to remove non-alkaloidal components. acgpubs.org The acidic aqueous solution is then basified, typically with ammonium (B1175870) hydroxide, to a pH of 9-10. acgpubs.org This solution is subsequently extracted with solvents like chloroform (B151607) or ethyl acetate (B1210297). ekb.egacgpubs.org Since this compound has weakly basic properties, it is often found in the acidic chloroform or ethyl acetate fractions obtained from the total ethanolic extracts that have been acidified. ekb.eg

Chromatography is essential for the final purification of this compound from the crude alkaloidal extract. scispace.comacgpubs.org

Column Chromatography is the primary method used for separation. nih.govresearchgate.netacgpubs.org The crude extract is subjected to column chromatography on a silica (B1680970) gel 60 support. acgpubs.org A gradient elution system is often used, starting with a nonpolar solvent like chloroform and gradually enriching it with a more polar solvent such as methanol (B129727). acgpubs.org this compound is then crystallized from the collected fractions. acgpubs.org

Thin-Layer Chromatography (TLC) is used for monitoring the separation process and identifying fractions containing this compound. ekb.eg During TLC analysis on silica gel plates, this compound reacts with Dragendorff's reagent to produce a characteristic bright orange color, a common indicator for alkaloids. ekb.eg Different solvent systems can be utilized for TLC analysis. ekb.eg

Table 2: Chromatographic Data for this compound

| Chromatography Type | Details |

|---|

| Column Chromatography | Stationary Phase: Silica gel 60 acgpubs.orgMobile Phase: Chloroform gradually enriched with methanol acgpubs.org | | Thin-Layer Chromatography | Stationary Phase: Silica gel ekb.egMobile Phase Systems:

Biosynthetic Pathways of Narciprimine

Precursor Identification: L-Phenylalanine and L-Tyrosine Metabolism

The biosynthetic pathway of narciprimine, like other Amaryllidaceae alkaloids, begins with two primary aromatic amino acids: L-phenylalanine and L-tyrosine. researchgate.netmdpi.commdpi.com These precursors undergo a series of metabolic transformations to provide the foundational carbon skeletons required for the alkaloid's core structure.

L-phenylalanine serves as the initial substrate for the phenylpropanoid pathway. mdpi.comthieme-connect.com It is first converted to trans-cinnamic acid through the action of phenylalanine ammonia-lyase (PAL). mdpi.comthieme-connect.com Subsequent enzymatic hydroxylations by cinnamate (B1238496) 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) lead to the formation of caffeic acid. mdpi.comthieme-connect.com This is then transformed into protocatechuic aldehyde, which provides the C6-C1 unit of the eventual alkaloid structure. thieme-connect.comub.edu

Concurrently, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine (B21549). mdpi.comekb.eg Tyramine represents the C6-C2 component that will condense with the derivative of L-phenylalanine. ekb.eg The convergence of these two metabolic streams is a critical step in the biosynthesis of all Amaryllidaceae alkaloids.

Key Intermediates in the Pathway (e.g., 4'-O-methylnorbelladine)

A pivotal step in the formation of this compound is the condensation of protocatechuic aldehyde and tyramine. This reaction, catalyzed by norbelladine (B1215549) synthase (NBS), forms the Schiff base intermediate which is then reduced to norbelladine. mdpi.comresearchgate.net

Norbelladine is a crucial branching point in the biosynthesis of various Amaryllidaceae alkaloids. mdpi.commdpi.com For the pathway leading to this compound, norbelladine undergoes a specific O-methylation at the 4'-position, a reaction catalyzed by norbelladine 4'-O-methyltransferase (N4OMT), to produce 4'-O-methylnorbelladine. ekb.eguniprot.orgnih.gov This intermediate, 4'-O-methylnorbelladine, is the direct precursor that undergoes the subsequent cyclization and rearrangement reactions to form the phenanthridone skeleton. ekb.egresearchgate.netresearchgate.net

Enzymatic and Mechanistic Steps in Phenanthridone Alkaloid Formation (e.g., intramolecular oxidative phenolic coupling, skeletal rearrangement)

The formation of the characteristic phenanthridone core of this compound from 4'-O-methylnorbelladine involves a critical intramolecular oxidative phenolic coupling reaction. ekb.egresearchgate.netacs.org This type of reaction is a key step in the biosynthesis of many natural products, including a wide variety of alkaloids. acs.orgresearchgate.net In the case of this compound and related compounds, this involves a para-para' oxidative coupling of the phenolic rings of 4'-O-methylnorbelladine. ekb.egresearchgate.net This cyclization is catalyzed by cytochrome P450-dependent oxidases. researchgate.netresearchgate.netnih.gov

The initial product of this coupling is a haemanthamine-type skeleton. ekb.egresearchgate.netresearchgate.net This intermediate then undergoes a significant skeletal rearrangement to form the narciclasine-type structure, from which this compound is derived. ekb.egresearchgate.net While the precise enzymatic machinery driving this rearrangement is not fully elucidated, it is a defining step in the biogenesis of this compound and its close relatives.

Synthetic and Semisynthetic Approaches to Narciprimine and Its Analogues

Semisynthesis from Related Amaryllidaceae Alkaloids (e.g., Narciclasine (B1677919) conversion)

The most direct route to narciprimine is through the chemical conversion of narciclasine, a more abundant congener isolated from various Amaryllidaceae species. nih.gov Narciclasine's structure is closely related to this compound, differing by the presence of a hydroxylated, non-aromatic C-ring.

Early structural elucidation studies demonstrated that treating narciclasine with concentrated hydrochloric acid results in the elimination of two molecules of water from ring C, leading to aromatization and the formation of this compound. scispace.com This acid-catalyzed dehydration provides a straightforward method for converting the readily available narciclasine into the rarer this compound. nih.gov

Interestingly, the synthesis of this compound has also been achieved as a consequence of attempted modifications of the narciclasine scaffold. researchgate.netacs.orgnih.gov During efforts to synthesize the C-2 epimer of narciclasine through Mitsunobu inversion or sequences of oxidation and reduction, the desired reaction was often compromised by competing rearrangement and aromatization processes that yielded this compound as a significant byproduct. researchgate.netacs.orgnih.gov This transformation was also utilized in biosynthetic studies to degrade narciclasine for the purpose of tracking tritium (B154650) labels. scispace.com

| Starting Material | Reagent/Condition | Product | Description | Reference |

|---|---|---|---|---|

| Narciclasine | Concentrated Hydrochloric Acid (HCl) | This compound | Acid-catalyzed dehydration and aromatization of Ring C. | scispace.com |

| Narciclasine | Mitsunobu or Oxidation/Reduction Conditions | This compound | Achieved via unintentional rearrangement and aromatization during attempted epimerization at the C-2 position. | researchgate.netacs.org |

Total Synthesis Strategies

While semisynthesis from narciclasine is common, several de novo total synthesis strategies have been developed for the narciclasine-type skeleton, which are inherently applicable to this compound. A notable chemoenzymatic approach begins with a simple aromatic precursor, 1,3-dibromobenzene. nih.gov This starting material undergoes whole-cell fermentation using a recombinant strain of Escherichia coli, which enzymatically introduces a diol functionality. nih.gov The resulting cyclohexadiene diol is a versatile chiral intermediate that can be elaborated through key steps, including a hetero-Diels-Alder reaction and subsequent cyclizations, to construct the core phenanthridone structure of narciclasine and its analogues. nih.gov

Synthesis of this compound Derivatives and Analogues for Research Applications

The synthesis of derivatives and analogues of this compound and its parent compounds is crucial for exploring their therapeutic potential and understanding their mechanism of action. acs.org By systematically modifying the chemical structure, researchers can probe the key features required for biological activity and develop compounds with improved properties.

A primary strategy for creating analogues involves the chemical modification of the functional groups on the narciclasine skeleton. nih.gov These modifications can alter physicochemical properties such as solubility and bioavailability, or directly influence interactions with biological targets.

Key derivatization strategies include:

Alkylation: The phenolic hydroxyl groups can be selectively methylated using reagents like diazomethane. scispace.com For instance, the methylation of the 7-hydroxy group of narciclasine is a common step in multi-step synthetic sequences. acs.orgnih.gov

Acylation/Esterification: The hydroxyl groups are readily acetylated with acetic anhydride (B1165640) in pyridine. scispace.com The creation of ester derivatives, such as the 1-benzoate pancratistatin (B116903) analogue known as phenpanstatin, has been shown to dramatically increase cytotoxic activity compared to the parent compound. nih.gov

Glycosylation: To create potential prodrugs with enhanced stability and bioavailability, glycosidic derivatives have been synthesized. rsc.org Narciclasine 4-O-β-D-glucopyranoside is an example of a derivative designed to release the active compound after administration. rsc.org

Protection/Deprotection: The diol functions are often protected, for example as an acetonide, to allow for selective reactions at other positions on the molecule. nih.gov

These chemical modifications allow for the generation of a library of compounds for biological screening, aiding in the identification of new research candidates. scispace.com

| Modification Strategy | Reagent(s) | Functional Group Targeted | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| Methylation | Diazomethane | Phenolic Hydroxyl | Methoxy Ether | scispace.com |

| Acetylation | Acetic Anhydride, Pyridine | Hydroxyl Groups | Acetate (B1210297) Ester | scispace.com |

| Benzoylation | Benzoic Acid (or derivative) | Hydroxyl Group | Benzoate Ester (e.g., Phenpanstatin) | nih.gov |

| Glycosylation | Enzymatic or Chemical Glycosylation | Hydroxyl Group | Glycoside (Prodrug) | rsc.org |

| Acetonide Formation | Acetone/Acid Catalyst | cis-Diol | Acetonide (Protecting Group) | nih.gov |

Mentioned Compounds

| Compound Name |

|---|

| 1,3-dibromobenzene |

| 2-epi-narciclasine |

| 7-deoxynarciclasine |

| Acetic anhydride |

| D-gulonolactone |

| Diazomethane |

| Haemanthamine |

| Narciclasine |

| Narciclasine 4-O-β-D-glucopyranoside |

| This compound |

| Pancratistatin |

| Phenpanstatin |

Molecular and Cellular Biological Activities of Narciprimine

Cholinesterase Enzyme Inhibition Studies

Alkaloids from the Amaryllidaceae family are recognized for their capacity to inhibit cholinesterase enzymes, which are crucial in the progression of neurodegenerative conditions like Alzheimer's disease. ekb.egresearchgate.net

Acetylcholinesterase (AChE) Inhibitory Mechanisms and Potency (e.g., IC50 values)

Narciprimine has demonstrated a moderate inhibitory effect on acetylcholinesterase (AChE). ekb.eg Using Ellman's colorimetric assay, the half-maximal inhibitory concentration (IC50) of this compound against AChE was determined to be 78.9 µM. ekb.egnih.gov In comparative studies, this compound exhibited a dose-dependent inhibition of AChE. researchgate.net For instance, when evaluated against the well-known AChE inhibitor galanthamine (B1674398), this compound showed a milder inhibitory property, with galanthamine being approximately 40 times more potent. researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibitory Potency of this compound

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 78.9 ekb.egnih.gov |

| Galanthamine | 1.9 researchgate.net |

Elucidation of Acetylcholinesterase Inhibitory Pharmacophore

The acetylcholinesterase inhibitory activity of this compound contributes to the understanding of the structural requirements for AChE inhibition within the lycorine (B1675740) series of alkaloids. researchgate.netnih.gov The planar phenanthridone pharmacophore of this compound is believed to be a key feature for its biological activities, including its interaction with AChE. ekb.eg Further analysis of structurally similar inhibitors helps in refining the pharmacophore model for AChE inhibition. nih.govresearchgate.net

Antineoplastic and Cytotoxic Effects in Cellular Models

This compound has been investigated for its potential as an anticancer agent, demonstrating antiproliferative and apoptosis-inducing activities in various cancer cell lines. ekb.egresearchgate.net

Antiproliferative Activity against Various Cancer Cell Lines (e.g., HeLa, MCF-7, A431, CEM)

This compound has shown varied antiproliferative effects against several human cancer cell lines. In a study, it exhibited moderate cytotoxicity against acute lymphoblastic leukemia (CEM) cells with an IC50 value of 13.3 µM. ekb.eg However, its inhibitory effects against other cell lines, such as cervix adenocarcinoma (HeLa), breast adenocarcinoma (MCF-7), and skin epidermoid carcinoma (A431), were weaker, with IC50 values greater than 30 µM. ekb.egacgpubs.org The antiproliferative activity against HeLa, MCF-7, and A431 cells was determined using the MTT assay. ekb.egresearchgate.net It is noteworthy that this compound also showed non-selective action against normal human fibroblast (BJ) cells, with an IC50 of 7.9 µM. ekb.eg

Table 2: Antiproliferative Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| CEM | Acute Lymphoblastic Leukemia | 13.3 ekb.eg |

| HeLa | Cervix Adenocarcinoma | > 30 ekb.eg |

| MCF-7 | Breast Adenocarcinoma | > 30 ekb.eg |

| A431 | Skin Epidermoid Carcinoma | > 30 ekb.eg |

| BJ (normal cells) | Human Fibroblast | 7.9 ekb.eg |

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. ekb.egnih.gov In CEM cells, this compound was observed to disrupt the cell cycle and induce apoptosis in a dose-dependent manner. ekb.eg Flow cytometry analysis revealed that at concentrations exceeding 20 µM, this compound treatment led to a decrease in the number of cells in the G1 and S phases and an increase in the proportion of cells in the G2/M phase, indicating cell cycle arrest and subsequent apoptosis. ekb.eg The apoptosis-inducing effects of this compound have also been evaluated against other tumor cell lines, including malignant melanoma (G-361) and chronic myelogenous leukemia (K562). ekb.eg

Effects on DNA Topoisomerase Enzymes (Type I and Type II)

This compound has been found to interfere with the activity of DNA topoisomerase I and II, enzymes that are vital for the growth of cancer cells and are targets for several chemotherapeutic agents. ekb.egacgpubs.org In plasmid relaxation and minicircle DNA decatenation assays, this compound demonstrated dose-dependent activity against both topoisomerase I and II. ekb.egresearchgate.netacgpubs.org The highest activity was observed at a concentration of 0.25 µg/µL. ekb.eg This ability to inhibit topoisomerase enzymes is considered to be associated, to some extent, with its antiproliferative activity against cancer cell lines like HeLa, MCF-7, and A431. ekb.egacgpubs.orgrsc.org

Investigation of Cellular Targets and Signaling Pathways

The primary cellular targets identified for this compound are the DNA topoisomerase I and II enzymes. ekb.egresearchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and repair, and they are significant targets for various chemotherapeutic agents due to their vital role in cancer cell proliferation. ekb.egnih.gov Research utilizing plasmid relaxation and minicircle DNA decatenation assays has demonstrated that this compound actively inhibits both topoisomerase I and II. ekb.eg This inhibitory action was observed to be dose-dependent, with the highest activity recorded at a concentration of 0.25 μg/μL. ekb.eg The ability of this compound to interfere with these topoisomerases is considered to be partially correlated with its antiproliferative activity against various cancer cell lines. researchgate.netnih.govrsc.org

While direct studies on this compound's effect on the actin cytoskeleton are limited, the activities of its close structural analog, narciclasine (B1677919), provide significant insights. Narciclasine is known to cause a potent disruption of the actin cytoskeleton. researchgate.netthieme-connect.com This effect is mediated by targeting the eukaryotic translation elongation factor eEF1A, a protein that not only delivers aminoacyl-tRNAs to the ribosome but also participates in the organization of the actin cytoskeleton. thieme-connect.com By binding to eEF1A, narciclasine impairs actin organization, leading to disruptions in cell morphology, migration, and cytokinesis. researchgate.netthieme-connect.com Furthermore, narciclasine has been shown to activate the small GTPase RhoA, which promotes the formation of actin stress fibers. thieme-connect.com Given the structural similarity between this compound and narciclasine, it is plausible that this compound may share similar, though perhaps less potent, mechanisms involving cytoskeleton disruption.

Comparative Cytotoxicity in Non-Cancerous Versus Cancer Cell Lines

The cytotoxic profile of this compound has been evaluated across various human cancer cell lines and compared with its effects on non-cancerous cells, specifically normal human fibroblast (BJ) cells. ekb.eg The compound has shown varied levels of cytotoxicity against different cancer types. It exhibited moderate cytotoxicity against acute lymphoblastic leukemia (CEM) cells, with a reported half-maximal inhibitory concentration (IC50) of 13.3 µM. ekb.eg However, its inhibitory effects were weak (IC50 > 50 µM) against other tested cancer cell lines, including malignant melanoma (G-361), breast adenocarcinoma (MCF-7), and cervical adenocarcinoma (HeLa). ekb.eg

Notably, studies have revealed that this compound demonstrates non-selective and potent cytotoxicity against normal human fibroblast (BJ) cells, with an IC50 value of 7.9 µM. ekb.egresearchgate.net This indicates that, under the tested conditions, this compound is more toxic to these normal fibroblasts than to several of the cancer cell lines it was tested against. ekb.eg This lack of selectivity is a significant finding in the evaluation of its potential as a therapeutic agent. For comparison, the related compound narciclasine was found to be approximately 250-fold less sensitive to normal human fibroblasts than to cancer cells, highlighting a key difference in their biological activity profiles. rsc.orgnih.gov

Table 1: Comparative in Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cancer Cell Lines | |||

| CEM | Acute Lymphoblastic Leukemia | 13.3 | ekb.eg |

| G-361 | Malignant Melanoma | > 50 | ekb.eg |

| MCF-7 | Breast Adenocarcinoma | ≥ 30 | ekb.eg |

| HeLa | Cervical Adenocarcinoma | ≥ 30 | ekb.eg |

| A431 | Skin Epidermoid Carcinoma | ≥ 30 | ekb.eg |

| K562 | Chronic Myelogenous Leukemia | > 50 | ekb.eg |

| Non-Cancerous Cell Line | |||

| BJ | Human Fibroblast | 7.9 | ekb.egresearchgate.net |

Other Investigated Biological Activities

Beyond its effects on topoisomerases, this compound has demonstrated other biological activities, including antimitotic and anticholinesterase effects. ekb.egscispace.comnih.gov The antimitotic potential of this compound is suggested by its ability to disrupt the cell cycle. ekb.eg In studies using CEM leukemia cells, treatment with this compound at concentrations above 20 µM led to a dose-dependent increase in the proportion of cells in the G2/M phase of the cell cycle. ekb.eg This accumulation indicates an arrest in the late G2 phase or during mitosis, a characteristic feature of antimitotic agents that interfere with the mitotic spindle or other processes essential for cell division. ekb.eg Narciclasine, a closely related alkaloid, was initially identified based on its potent antimitotic activity, displaying colchicine-like effects. scispace.comnih.govnih.gov

In addition to its cell cycle effects, this compound has been shown to possess moderate inhibitory activity against acetylcholinesterase (AChE). ekb.eg Using Ellman's colorimetric assay, its IC50 value for AChE inhibition was determined to be 78.9 µM. ekb.eg This activity is a common feature among Amaryllidaceae alkaloids, with some, like galanthamine, being developed clinically for their anticholinesterase properties. ekb.eg

Table 2: Summary of Other Biological Activities of this compound

| Biological Activity | Mechanism/Observation | Finding | Reference |

|---|---|---|---|

| Antimitotic | Induces cell cycle arrest at the G2/M phase in CEM cells. | Dose-dependent increase in G2/M cell population at concentrations > 20 µM. | ekb.eg |

| Anticholinesterase | Inhibition of acetylcholinesterase (AChE) enzyme activity. | Moderate inhibition with an IC50 value of 78.9 µM. | ekb.eg |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Arolycoricidinol |

| Colchicine |

| Doxorubicin |

| Galanthamine |

| Narciclasine |

| This compound |

| Staurosporine |

| Temozolomide |

Structure Activity Relationship Sar Investigations of Narciprimine and Its Analogues

Identification of Essential Pharmacophoric Features for Biological Efficacy

The biological efficacy of narciprimine is intrinsically linked to its distinct chemical architecture. Research has identified several key pharmacophoric features that are essential for its cytotoxic and enzyme-inhibitory activities.

The core of this compound's activity lies in its planar phenanthridone skeleton. ekb.eg This tricyclic aromatic system is considered a crucial element for its biological action. The planarity of this structure is believed to facilitate intercalation with biological macromolecules, such as DNA topoisomerases, which are important targets in cancer therapy. ekb.eg this compound has been shown to inhibit both topoisomerase I and II in a dose-dependent manner, an activity attributed to this planar pharmacophore. ekb.eg

Another critical feature is the lactam ring (a cyclic amide) within the phenanthridone structure. The nitrogen atom in this ring is amidic in nature, which results in this compound being a weakly basic compound. ekb.egresearchgate.netresearchgate.net This characteristic influences its solubility and interactions at a molecular level.

Table 1: Biological Activities of this compound

| Activity Type | Target/Cell Line | Result (IC50) | Reference |

|---|---|---|---|

| Cytotoxicity | CEM (Acute Lymphoblastic Leukemia) | 13.3 µM | ekb.eg |

| Cytotoxicity | MCF-7 (Breast Adenocarcinoma) | > 50 µM | ekb.eg |

| Cytotoxicity | HeLa (Cervical Adenocarcinoma) | ≥ 30 µM | ekb.eg |

| Cytotoxicity | A431 (Skin Epidermoid Carcinoma) | ≥ 30 µM | ekb.eg |

| Cytotoxicity | BJ (Normal Human Fibroblast) | 7.9 µM | ekb.eg |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 78.9 µM | ekb.egnih.gov |

Impact of Structural Modifications on Biological Activity and Selectivity

Investigating the impact of structural modifications provides deeper insight into the SAR of this compound. While specific synthetic analogues of this compound are not extensively documented in dedicated studies, the SAR of the closely related isocarbostyril family, particularly narciclasine (B1677919) derivatives, offers significant predictive power.

Lactam Ring Modifications: The amide functionality in the lactam ring is critical. Replacing the amide with an amino group in related isocarbostyrils leads to a 10- to 100-fold reduction in cytotoxicity, indicating the importance of the carbonyl group and the amidic nitrogen for potent activity. nih.gov

Hydroxyl Group Modifications: The phenolic hydroxyl groups are key contributors to activity. In studies on the related compound pancratistatin (B116903), removal of the C-7 hydroxyl group (to give 7-deoxy pancratistatin) resulted in a 10- to 20-fold decrease in cytotoxic activity. nih.gov Similarly, methylation of the phenolic hydroxyl in narciclasine (O-methylnarciclasine) maintained high potency in some cell lines, but further modifications, such as creating an acetonide, rendered the compound inactive. nih.gov This suggests that while some modification is tolerated, the presence and ability of these groups to form hydrogen bonds are generally crucial. Any significant chemical alteration to the hydroxyl groups on the narciclasine backbone typically leads to weaker activity or a complete loss of antiproliferative effects. researchgate.net

Aromatic System: The planarity and aromaticity of the phenanthridone core are essential. The conversion of the partially saturated C-ring of narciclasine to the fully aromatic ring of this compound represents a significant structural modification that alters the molecule's three-dimensional shape and electronic properties, directly impacting its biological profile.

Comparative SAR with Related Amaryllidaceae Alkaloids (e.g., narciclasine derivatives)

A comparative SAR analysis between this compound and its biosynthetic precursor, narciclasine, is particularly revealing. This compound can be considered an aromatic analogue of narciclasine. scispace.com It is formed from narciclasine via an acid-catalyzed dehydration, which eliminates two water molecules from ring C, resulting in a planar, aromatic system in place of narciclasine's non-aromatic, polyhydroxylated C-ring. nih.govscispace.com

The most striking difference in their SAR profiles stems from this C-ring. Narciclasine and pancratistatin owe their exceptionally high cytotoxic potency to the specific number and stereochemical arrangement of the hydroxyl groups on this cyclohexene/ane ring. scispace.com SAR studies on narciclasine have shown that:

Hydroxylation Pattern is Key: The presence of at least three hydroxyl groups in ring C is critical for potent cytotoxicity. scispace.com Analogues with fewer hydroxyls are significantly less active.

Stereochemistry Matters: The stereochemistry of these hydroxyls is crucial. For instance, trans-dihydronarciclasine (B1211340) retains high potency, whereas its diastereomer, cis-dihydronarciclasine, is significantly less active. nih.gov

The C1-C10b Double Bond: The double bond between C-1 and C-10b in narciclasine is not essential for cytotoxicity, as some highly active derivatives lack it. nih.gov

This compound, lacking the complex, stereochemically defined polyol C-ring of narciclasine, exhibits markedly lower cytotoxic potency against most cancer cell lines. ekb.eg While narciclasine displays IC50 values in the nanomolar range against a broad panel of cancer cells, this compound's activity is generally in the micromolar range and more selective. ekb.egnih.gov This comparison underscores that while the core phenanthridone structure shared by both compounds is a necessary pharmacophore, the specific hydroxyl group arrangement on the C-ring of narciclasine and pancratistatin acts as a potent "warhead," conferring exceptionally high biological activity that is lost upon aromatization to this compound.

Table 2: Comparative Cytotoxicity (IC50, µM) of this compound and Related Alkaloids

| Compound | P388 (Murine Leukemia) | MCF-7 (Human Breast) | U373 (Human Glioblastoma) | Reference |

|---|---|---|---|---|

| This compound | nt | > 50 | nt | ekb.eg |

| Narciclasine | 0.027 | 0.04 | 0.03 | nih.govresearchgate.net |

| trans-Dihydronarciclasine | 0.02 | nt | nt | nih.gov |

| Dehydronarciclasine | 0.01 | nt | nt | nih.gov |

*nt = not tested

Advanced Analytical and Spectroscopic Characterization Methodologies for Narciprimine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For narciprimine, both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to fully characterize its structure. ekb.egacgpubs.orgresearchgate.netnih.gov

1D NMR Techniques:

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), reveals distinct signals for each of its protons. ekb.egacgpubs.org Key resonances include those for the aromatic protons, phenolic hydroxyl groups, an NH proton, and a methylenedioxy group. ekb.egacgpubs.org For example, ¹H-NMR analysis (500 MHz, DMSO-d6) shows signals at δH: 13.75 (1H, s, chelated ArOH), 10.92 (1H, s, NH), 10.45 (1H, s, another ArOH), 7.89 (1H, dd, J= 8.1, 0.9 Hz, H-1), 7.70 (1H, s, H-10), 7.26 (1H, dd, J= 8.1, 8.0 Hz, H-2), 7.11 (1H, dd, J= 8.1, 0.9 Hz, H-3), and 6.20 (2H, s, OCH2O). ekb.eg

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound (100 MHz, DMSO-d6) displays characteristic signals for the carbonyl carbon, aromatic carbons, and the methylenedioxy carbon. ekb.egacgpubs.org Specific resonances are observed at δC: 164.94 (C=O), 153.65 (C-9), 144.90 (C-7), 144.38 (C-4), 132.31 (C-8), 131.94 (C-10a), 123.91 (C-4a), 123.13 (C-2), 119.39 (C-10b), 113.71 (C-3), 113.51 (C-1), 107.09 (C-6a), 102.29 (OCH2O), and 93.64 (C-10). ekb.eg

2D NMR Techniques: To confirm the assignments from 1D NMR and to establish the connectivity of atoms, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. ekb.egresearchgate.net These experiments are crucial for confirming the structure of this rare alkaloid. ekb.eg

¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d6)

| Position | ¹H Chemical Shift (δ ppm, J Hz) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 1 | 7.89 (dd, 8.1, 0.9) | 113.51 |

| 2 | 7.26 (dd, 8.1, 8.0) | 123.13 |

| 3 | 7.11 (dd, 8.1, 0.9) | 113.71 |

| 4 | - | 144.38 |

| 4a | - | 123.91 |

| C=O | - | 164.94 |

| 6a | - | 107.09 |

| 7 | - | 144.90 |

| 8 | - | 132.31 |

| 9 | - | 153.65 |

| 10 | 7.70 (s) | 93.64 |

| 10a | - | 131.94 |

| 10b | - | 119.39 |

| NH | 10.92 (s) | - |

| ArOH (chelated) | 13.75 (s) | - |

| ArOH | 10.45 (s) | - |

| OCH2O | 6.20 (s) | 102.29 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is vital for determining the molecular weight and elemental formula of this compound, as well as for gaining structural insights through fragmentation analysis. acgpubs.orgnih.gov

EI-MS (Electron Ionization Mass Spectrometry): The electron impact mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 271, which corresponds to its molecular weight. acgpubs.org The fragmentation pattern is also characteristic, with other significant peaks observed at m/z 242 (17%), 213 (36%), 185 (38%), 157 (22%), 129 (7%), and 102 (11%). ekb.eg High-resolution EI-MS provides the exact mass of the molecular ion, which for this compound is m/z 271.0493, consistent with the molecular formula C₁₄H₉NO₅. ekb.eg

GC-MS (Gas Chromatography-Mass Spectrometry): While specific GC-MS data for this compound is not detailed in the provided context, this technique is generally used for the separation and identification of alkaloids in complex mixtures from plant extracts. conicet.gov.arresearchgate.net

Key Mass Spectrometry Data for this compound

| Technique | Key Information | m/z Values (Relative Intensity %) |

|---|---|---|

| EI-HRMS | Molecular Ion [M]⁺ | 271.0493 (100%) |

| EI-MS | Fragment Ions | 242 (17%) |

| 213 (36%) | ||

| 185 (38%) | ||

| 157 (22%) | ||

| 129 (7%) | ||

| 102 (11%) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within this compound, providing information about its chromophoric system. The presence of phenolic hydroxyl groups leads to a shift in the absorption maxima in alkaline media. ekb.eg The UV spectrum of this compound in ethanol (B145695) shows characteristic absorption bands (λmax) at 353, 337, 322, 295, 274, 257, and 233 nm. ekb.eg

UV-Vis Absorption Maxima of this compound in Ethanol

| λmax (nm) |

|---|

| 353 |

| 337 |

| 322 |

| 295 |

| 274 |

| 257 |

| 233 |

Chromatographic Analytical Methods for Analysis and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound.

HPLC (High-Performance Liquid Chromatography): HPLC is a standard method for the analysis and purification of this compound. researchgate.net It is often used in the final steps of isolation from plant extracts. nih.gov While specific retention times and column conditions can vary, HPLC provides a reliable way to quantify the compound. scribd.comgoogle.com

TLC (Thin-Layer Chromatography): TLC is a common method for the initial analysis and monitoring of this compound during extraction and purification processes. ekb.egresearchgate.net this compound gives a distinct bright orange color with Dragendorff's reagent, a characteristic reaction for alkaloids. ekb.egresearchgate.net Various solvent systems can be used for TLC analysis on silica (B1680970) gel, such as Chloroform-Methanol (19:1), which gives an Rf value of 0.45, and Ethyl acetate-Ethanol-Water (10:2:1), resulting in an Rf of 0.75. ekb.eg

TLC Parameters for this compound on Silica Gel

| Solvent System | Rf Value | Visualization |

|---|---|---|

| Chloroform-Methanol (19:1) | 0.45 | Dragendorff's Reagent (bright orange) |

| Ethyl acetate-Ethanol-Water (10:2:1) | 0.75 |

Current Research Gaps and Future Perspectives in Narciprimine Studies

Further Elucidation of Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthetic pathway of narciprimine is understood in general terms but lacks detailed enzymatic and regulatory characterization. It is established that this compound, like other narciclasine-type alkaloids, originates from the precursor 4'-O-methylnorbelladine. ekb.eg This precursor is formed through the condensation of tyramine (B21549) and protocatechuic aldehyde, which are themselves derived from the amino acids L-tyrosine and L-phenylalanine, respectively. ekb.egthieme-connect.com The pathway is thought to proceed via a para-para' oxidative phenolic coupling of 4'-O-methylnorbelladine to create the haemanthamine-type skeleton, which is then further modified. ekb.egthieme-connect.com

However, a significant research gap exists in identifying and characterizing the specific enzymes that catalyze each step of this transformation. While enzymes like phenylalanine ammonia (B1221849) lyase (PAL) and tyrosine decarboxylase are known to be involved in the initial steps of forming the precursors, the enzymes responsible for the crucial cyclization and subsequent oxidative modifications leading to the phenanthridone core of this compound remain largely unknown. nih.gov The regulatory mechanisms, including the genes that govern the expression of these enzymes and the factors that influence the alkaloid's production in plants, are also poorly understood. frontiersin.orgresearchgate.net Future research should focus on transcriptomics and proteomics of this compound-producing plants to identify candidate genes and enzymes, followed by in vitro and in vivo functional characterization to fully map the biosynthetic network. nih.govresearchgate.net

Development of Novel and Efficient Synthetic Routes for Scalable Production

The limited availability of this compound from natural sources presents a major hurdle for extensive biological investigation and potential therapeutic development. nih.gov While total syntheses of the related phenanthridinone alkaloids have been reported, these routes are often lengthy and not amenable to large-scale production. thieme-connect.commdpi.com For instance, attempts to synthesize this compound through the chemical manipulation of the more abundant narciclasine (B1677919) have faced challenges such as unwanted rearrangements and aromatization. researchgate.net

There is a pressing need to develop novel, efficient, and scalable synthetic strategies for this compound. Future research should explore modern synthetic methodologies, such as C-H activation and palladium-catalyzed intramolecular arylation of benzamides, which have shown promise for constructing the phenanthridinone core. mdpi.com Developing a practical and scalable synthesis would not only provide a reliable supply of this compound for further studies but also facilitate the creation of diverse analogues for structure-activity relationship (SAR) analysis. scispace.com

Comprehensive Elucidation of Molecular Targets and Downstream Signaling Pathways

Initial studies have identified DNA topoisomerases I and II as molecular targets for this compound. researchgate.netacgpubs.org The compound was found to inhibit both enzymes in a dose-dependent manner, an activity that is partially correlated with its antiproliferative effects against various cancer cell lines. researchgate.netacgpubs.org This interference with DNA metabolism is a known mechanism for several chemotherapeutic agents. researchgate.net this compound has also been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in human lymphoblastic leukemia cells. researchgate.net

However, the complete picture of its mechanism of action is far from complete. The downstream signaling cascades initiated by topoisomerase inhibition or by interaction with other potential targets are not fully mapped. For the related alkaloid narciclasine, downstream pathways involving the Fas death receptor, caspase-8, caspase-9, and mitochondria-dependent apoptosis have been identified in different cell lines. researchgate.netnih.gov Future studies on this compound should aim for a comprehensive understanding of its molecular interactions. This includes confirming its effect on the topoisomerase pathway and exploring other potential targets using proteomic and transcriptomic approaches. Elucidating the specific downstream signaling events, such as the key proteins involved in its apoptosis-inducing and cell-cycle-arresting effects, is crucial. unina.it

Table 1: Identified and Potential Molecular Targets for this compound

| Target | Effect | Supporting Evidence | Reference |

|---|---|---|---|

| DNA Topoisomerase I | Inhibition | Demonstrated in plasmid relaxation assays. | researchgate.netacgpubs.org |

| DNA Topoisomerase II | Inhibition | Demonstrated in minicircle DNA decatenation assays. | researchgate.netacgpubs.org |

| Cell Cycle Proteins | Induces G2/M phase arrest. | Observed in human lymphoblastic leukemia (CEM) cells. | researchgate.net |

| Apoptotic Pathway Proteins (e.g., Caspases) | Induces apoptosis. | Observed in CEM cells; specific downstream proteins not fully identified for this compound. Pathways for related alkaloids suggest potential targets. | researchgate.nettcsedsystem.edu |

Exploration of Novel Biological Activities Beyond Currently Established Effects

The biological investigation of this compound has primarily focused on its cytotoxic and acetylcholinesterase (AChE) inhibitory activities. ekb.egekb.eg It has shown moderate cytotoxicity against certain cancer cell lines and micromolar inhibition of AChE. ekb.egresearchgate.net

The broader biological potential of this compound remains largely unexplored. The Amaryllidaceae family is a source of alkaloids with a wide spectrum of pharmacological properties, including antiviral, anti-inflammatory, antifungal, and antimalarial activities. ekb.egnih.gov Given its structural similarity to other bioactive alkaloids, it is plausible that this compound possesses other valuable biological effects. Future research should screen this compound against a wider range of biological targets. Investigating its potential anti-inflammatory effects, for example by studying its impact on inflammatory mediators in cell models, could be a promising avenue, especially since the related alkaloid narciclasine has shown such properties. thieme-connect.comnih.gov Furthermore, most studies to date have been conducted in vitro. thieme-connect.com There is a clear need to validate the existing findings and explore new activities in non-human in vivo models to better understand its physiological effects. thieme-connect.com

Table 2: Established Biological Activities of this compound

| Activity | Assay/Model | Result (IC50) | Reference |

|---|---|---|---|

| Cytotoxicity | Human lymphoblastic leukemia (CEM) cells | 13.3 µM | ekb.eg |

| Cytotoxicity | Normal human fibroblast (BJ) cells | 7.9 µM | ekb.eg |

| Cytotoxicity | HeLa, MCF-7, A431 cells | Weak activity (IC50 > 50 µM reported in one study) | ekb.egacgpubs.org |

| Anticholinesterase | Ellman's colorimetric assay (AChE) | 78.9 µM | ekb.egresearchgate.net |

Rational Design and Synthesis of Optimized Analogues for Enhanced Potency and Specificity

While this compound has demonstrated biological activity, its potency and selectivity may not be optimal for therapeutic development. ekb.eg The rational design and synthesis of analogues are a cornerstone of modern drug discovery, aimed at improving a lead compound's efficacy and specificity while minimizing off-target effects. For related Amaryllidaceae alkaloids like narciclasine and pancratistatin (B116903), extensive efforts have been made to synthesize derivatives to understand their pharmacophore and improve their properties. thieme-connect.comresearchgate.net

A significant opportunity lies in applying this approach to this compound. Future work should involve systematic structural modifications of the this compound scaffold. This could include altering the substitution patterns on the aromatic rings, modifying the lactam ring, or creating derivatives at the phenolic hydroxyl groups. taylorandfrancis.com The synthesis of a library of such analogues, followed by rigorous biological screening, would generate crucial structure-activity relationship (SAR) data. This knowledge is essential for identifying the key structural features required for activity and for designing optimized analogues with enhanced potency against specific targets, such as cancer cells or acetylcholinesterase, and improved selectivity over normal cells. tcsedsystem.edu

Chemo-taxonomic Significance and Ecological Roles within Amaryllidaceae

This compound has been identified as a rare alkaloid found within a select group of genera in the Amaryllidaceae family, including Narcissus, Galanthus, Lycoris, and Zephyranthes. ekb.egresearchgate.net Its distribution is of chemotaxonomic interest. The isolation of this compound from Cyrtanthus contractus was a significant finding, as it was the first time the compound was identified in an African Amaryllidaceae species, expanding its known geographic and taxonomic range. researchgate.netnih.govscribd.com Further investigation into the distribution of this compound across a wider range of Amaryllidaceae species could provide deeper insights into the evolutionary relationships within the family.

The ecological function of this compound in its host plants is another area ripe for investigation. It is widely speculated that alkaloids in the Amaryllidaceae family serve as chemical defenses against herbivores and pathogens. frontiersin.orgnih.gov Additionally, some Narcissus alkaloids are known to have allelopathic properties, inhibiting the growth of neighboring plants. nih.govscispace.com However, the specific ecological roles of this compound have not been experimentally verified. Future ecological studies could investigate its deterrent effects on insects or its antimicrobial properties in an ecological context. Understanding the natural role of this compound would not only be of fundamental scientific interest but could also inform biotechnological approaches for its production. frontiersin.org

Table 3: Plant Sources of this compound within the Amaryllidaceae Family

| Genus | Species Example | Reference |

|---|---|---|

| Cyrtanthus | C. contractus | ekb.egresearchgate.net |

| Galanthus | G. rizehensis | ekb.egacgpubs.org |

| Lycoris | L. sanguinea | ekb.eg |

| Narcissus | N. incomparabilis, N. tazetta | ekb.eg |

| Zephyranthes | Z. tubispatha | ekb.eg |

Q & A

Q. What are the primary natural sources of Narciprimine, and how is it biosynthesized in Amaryllidaceae plants?

this compound is isolated from species within the Narcissus (e.g., N. incomparabilis), Galanthus (e.g., G. rizehensis), Lycoris, and Zephyranthes genera. Its biosynthesis involves 4'-O-methylnorbelladine undergoing oxidative phenolic coupling to form the haemanthamine skeleton, followed by rearrangement to yield this compound . Key spectroscopic techniques for identification include -NMR (showing aromatic protons and hydroxyl groups) and HRMS (molecular ion peak at m/z 271.0493) .

Q. What are the known biological activities of this compound, and which assays are used to evaluate them?

this compound exhibits moderate cytotoxicity (IC = 13.3 µM in leukemia CEM cells) and anti-cholinesterase activity (IC = 78.9 µM against AChE) . Standard assays include:

Q. What physicochemical properties distinguish this compound from related alkaloids like Narciclasine?

this compound (CHNO, m.p. 310–315°C) differs structurally from Narciclasine (CHNO) by the absence of a hydroxyl group and a methoxy-to-hydrogen substitution. This structural divergence reduces solubility in mineral acids but enhances fluorescence properties .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s cytotoxicity data across cell lines?

Discrepancies in IC values (e.g., 7.9 µM in BJ fibroblasts vs. >30 µM in MCF-7) may arise from cell line heterogeneity or assay conditions. To address this:

Q. What synthetic strategies are effective for producing this compound derivatives, and how do structural modifications alter bioactivity?

Semi-synthesis from this compound involves reactions with N-nitrosomethylurea under alkaline conditions (0°C, 16 hr), yielding derivatives like (2S,3R,4S,4aR)-2,3,4-trihydroxy-7-methoxy-3,4,4a,5-tetrahydro-[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one (79% yield after column chromatography) . Modifications at the phenolic hydroxyl or lactone ring may enhance solubility or target specificity, requiring structure-activity relationship (SAR) studies via molecular docking (e.g., with AChE or topoisomerase I/II) .

Q. What experimental approaches are recommended to elucidate this compound’s dual activity against topoisomerases and cholinesterases?

- Topoisomerase inhibition : Use plasmid relaxation assays (e.g., pBR322 DNA) with varying this compound concentrations (0.1–0.25 µg/µL) and gel electrophoresis to quantify supercoiled vs. relaxed DNA .

- AChE inhibition : Combine kinetic assays (measuring values) with molecular dynamics simulations to map binding interactions at the catalytic site .

Q. How can researchers optimize in vitro models to study this compound’s pharmacokinetic limitations (e.g., poor solubility)?

- Solubility enhancement : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations (liposomes, polymeric nanoparticles).

- Metabolic stability : Perform hepatic microsome assays (human or rodent) to assess CYP450-mediated degradation.

- Blood-brain barrier penetration : Employ hCMEC/D3 cell monolayers to measure permeability coefficients .

Methodological Considerations

- Data interpretation : Report IC values with confidence intervals and specify statistical tests (e.g., ANOVA with post-hoc Tukey) to avoid overstating significance .

- Ethical compliance : Follow NIH guidelines for preclinical studies, including detailed reporting of cell line authentication and assay reproducibility .

- Contradiction analysis : Use triangulation (e.g., combining cytotoxicity, apoptosis, and cell cycle data) to validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.